N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide
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Overview
Description
n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, a benzo[d][1,3]dioxole moiety, and a nitrobenzenesulfonamide group, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the quinoxaline intermediate with a benzo[d][1,3]dioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Nitrobenzenesulfonamide Group: The final step typically involves the sulfonation of the intermediate compound followed by nitration to introduce the nitro group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic aromatic substitution, particularly at the nitrobenzenesulfonamide moiety, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles like amines and thiols. Major products formed from these reactions include quinoxaline N-oxides, amines, and substituted derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit vascular endothelial growth factor receptor (VEGFR) and P-glycoprotein efflux pumps, which are involved in angiogenesis and multidrug resistance in cancer cells . The compound binds to these targets, blocking their activity and thereby inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents.
Comparison with Similar Compounds
Similar compounds to n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide include:
3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: This compound also inhibits VEGFR and P-glycoprotein, but with different structural features.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have shown anticancer activity and share the benzo[d][1,3]dioxole moiety.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have demonstrated potent antitumor activities.
The uniqueness of n-(3-(benzo[d][1,3]dioxol-5-ylamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide lies in its combination of the quinoxaline core, benzo[d][1,3]dioxole moiety, and nitrobenzenesulfonamide group, which together confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H15N5O6S |
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Molecular Weight |
465.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C21H15N5O6S/c27-26(28)14-4-3-5-15(11-14)33(29,30)25-21-20(23-16-6-1-2-7-17(16)24-21)22-13-8-9-18-19(10-13)32-12-31-18/h1-11H,12H2,(H,22,23)(H,24,25) |
InChI Key |
NZXKAZQIVBISEH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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